molecular formula C10H7NO3 B12531917 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one CAS No. 675616-73-6

7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one

Cat. No.: B12531917
CAS No.: 675616-73-6
M. Wt: 189.17 g/mol
InChI Key: DHLZAIWLWKDPJH-UHFFFAOYSA-N
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Description

7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then cyclizes to form the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.

    Biology: Studied for its role in inhibiting enzymes and interacting with biological macromolecules.

    Medicine: Investigated for its potential as an anticoagulant, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison:

7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one stands out due to its unique coumarin structure, which imparts a wide range of biological activities and applications in various fields.

Properties

CAS No.

675616-73-6

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

7-(hydroxyiminomethyl)chromen-2-one

InChI

InChI=1S/C10H7NO3/c12-10-4-3-8-2-1-7(6-11-13)5-9(8)14-10/h1-6,13H

InChI Key

DHLZAIWLWKDPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C=NO

Origin of Product

United States

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